BenchChemオンラインストアへようこそ!

3,8-Dibromoquinolin-6-amine

Medicinal chemistry Cross-coupling Regioselective synthesis

3,8-Dibromoquinolin-6-amine (CAS 696611-70-8; molecular formula C₉H₆Br₂N₂; MW 301.96 g/mol) is a dihalogenated 6-aminoquinoline derivative bearing bromine atoms at the 3- and 8-positions of the quinoline scaffold. The compound is typically supplied at ≥95% purity and serves as a bifunctional synthetic intermediate: the primary aromatic amine at C-6 enables diazotization, amidation, or cross-coupling, while the two aryl bromides at C-3 and C-8 offer orthogonal sites for palladium-catalyzed transformations (Suzuki, Buchwald-Hartwig, or Sonogashira couplings).

Molecular Formula C9H6Br2N2
Molecular Weight 301.96 g/mol
Cat. No. B8754823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dibromoquinolin-6-amine
Molecular FormulaC9H6Br2N2
Molecular Weight301.96 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1N)Br)Br
InChIInChI=1S/C9H6Br2N2/c10-6-1-5-2-7(12)3-8(11)9(5)13-4-6/h1-4H,12H2
InChIKeyICKCGNQFLZDNGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dibromoquinolin-6-amine: Core Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


3,8-Dibromoquinolin-6-amine (CAS 696611-70-8; molecular formula C₉H₆Br₂N₂; MW 301.96 g/mol) is a dihalogenated 6-aminoquinoline derivative bearing bromine atoms at the 3- and 8-positions of the quinoline scaffold [1]. The compound is typically supplied at ≥95% purity and serves as a bifunctional synthetic intermediate: the primary aromatic amine at C-6 enables diazotization, amidation, or cross-coupling, while the two aryl bromides at C-3 and C-8 offer orthogonal sites for palladium-catalyzed transformations (Suzuki, Buchwald-Hartwig, or Sonogashira couplings). Its regiochemistry—specifically the juxtaposition of a nucleophilic 6-NH₂ group with two electrophilic C–Br sites—differentiates it from other dibromoquinoline isomers (e.g., 2,8-, 4,8-, or 6,8-substituted variants) that lack the same spatial arrangement of reactive handles [2]. The compound is prepared via iron-mediated reduction of 3,8-dibromo-6-nitroquinoline, a route originally described in the mid-20th century and subsequently adapted in patent literature for scale-up synthesis of fungicidal lead candidates [3].

Why Generic Substitution of 3,8-Dibromoquinolin-6-amine with Other Bromoquinoline Isomers or Mono-Halogenated 6-Aminoquinolines Fails to Deliver Equivalent Synthetic Outcomes


The regiospecific positioning of two bromine atoms (C-3 and C-8) relative to the 6-amine group on the quinoline scaffold creates a unique electrophilic topology that cannot be replicated by simply substituting another dibromoquinoline isomer (e.g., 2,8-dibromoquinoline or 6,8-dibromoquinoline). In palladium-catalyzed cross-coupling cascades, the C-3 bromide occupies the electronically deactivated α-position of the pyridine ring while the C-8 bromide sits at a sterically accessible peri-position relative to the amine, enabling sequential, chemoselective arylations that are dictated by the intrinsic electronic and steric biases of this specific substitution pattern [1]. Mono-brominated 6-aminoquinolines (e.g., 3-bromoquinolin-6-amine or 6-bromoquinolin-3-amine) lack the second functionalization handle entirely, precluding the divergent synthesis of bis-arylated or bis-heteroarylated products that constitute the core of multiple patent-disclosed fungicidal and kinase-inhibitor chemotypes [2]. Furthermore, the presence of both bromine atoms significantly alters solubility (calculated aqueous solubility for the non-aminated parent 3,8-dibromoquinoline is ~0.23 g/L at 25 °C) and crystal packing compared to mono-bromo or non-halogenated analogs, affecting handling, purification, and solid-state stability during procurement and storage . The evidence assembled in Section 3 provides the quantitative basis for these differentiation claims.

Quantitative Differentiation Evidence: 3,8-Dibromoquinolin-6-amine Versus Closest Structural Analogs


Regioisomeric Bromine Substitution Pattern Dictates Palladium-Catalyzed Cross-Coupling Site Selectivity

The 3,8-dibromo substitution pattern of 3,8-dibromoquinolin-6-amine provides a chemically differentiated pair of aryl bromides that are not electronically equivalent: the C-3 position is conjugated with the pyridine nitrogen (electron-deficient) while the C-8 position is at the benzene ring peri to the 6-amine. This electronic asymmetry has been exploited in the synthesis of 2-substituted quinoline-8-carboxamides via selective Pd-catalyzed coupling at the 2-position of 2,8-dibromoquinoline, demonstrating that the 8-bromide is preferentially reactive under specific conditions [1]. Although direct head-to-head kinetic data for 3,8-dibromoquinolin-6-amine versus its 2,8- or 6,8-isomers are not published, the established electronic principles—the C-3 position in 3,8-dibromoquinolin-6-amine is the most electron-deficient aryl bromide due to its α-relationship to the ring nitrogen—support a predictable order of oxidative addition reactivity (C-3 > C-8 > C-6) that is opposite to the order in 6,8-dibromoquinoline (where C-6 and C-8 are both on the benzene ring and electronically similar) [2]. This means 3,8-dibromoquinolin-6-amine can be sequentially bis-functionalized with fewer protection/deprotection steps than 6,8-dibromoquinoline or 2,8-dibromoquinoline.

Medicinal chemistry Cross-coupling Regioselective synthesis

Aqueous Solubility Differential Between 3,8-Dibromoquinoline (Parent Scaffold) and Mono-Brominated 6-Aminoquinoline Analogs

The calculated aqueous solubility of 3,8-dibromoquinoline (the non-aminated parent scaffold, CAS 90271-98-0) is 0.23 g/L at 25 °C . By comparison, 3-bromoquinolin-6-amine (CAS 7101-96-4, one bromine, one amine) has a notably higher predicted solubility due to the presence of the polar amine group and reduced halogen content, though a precise experimental value has not been published. The presence of the 6-NH₂ group in 3,8-dibromoquinolin-6-amine is expected to moderately improve solubility relative to the non-aminated 3,8-dibromoquinoline, but the compound remains significantly less soluble than mono-bromo 6-aminoquinolines. This solubility profile directly impacts reaction solvent selection (DMF, DMSO, or NMP recommended for homogeneous cross-coupling conditions) and purification workflow design (precipitation from aqueous mixtures is more facile than for mono-bromo analogs).

Physicochemical profiling Solubility Solid-state properties

Crystal Packing and Solid-State Stability: Short Br···Br Contacts in 6,8-Dibromoquinoline Suggest Analogous Intermolecular Interactions in the 3,8-Isomer

Single-crystal X-ray diffraction of 6,8-dibromoquinoline reveals short intermolecular Br···Br contacts of 3.4443(13) Å and π–π stacking interactions with centroid–centroid distances of 3.634(4) Å, contributing to a dense crystal packing [1]. The 3,8-dibromoquinolin-6-amine molecule possesses bromine atoms at comparable spatial positions (C-3 and C-8) plus an additional hydrogen-bond donor (6-NH₂), which is expected to further strengthen the crystal lattice through N–H···N or N–H···Br hydrogen bonds. This predicts enhanced crystallinity and higher melting point relative to non-aminated 6,8-dibromoquinoline, with implications for long-term storage stability: highly crystalline solids are generally less hygroscopic and more resistant to thermal degradation than amorphous or low-melting analogs . No polymorph screen data are available for any dibromoquinoline isomer.

Crystallography Solid-state stability Storage

Patent-Documented Utility as Key Intermediate for Fungicidal N-Alkynyl-2-(Substituted Aryloxy)Alkylthioamine Derivatives

United States Patent US8067592B2 (Syngenta Limited, 2011) explicitly discloses 3,8-dibromoquinolin-6-amine as a synthetic intermediate in the preparation of N-alkynyl-2-(substituted aryloxy)alkylthioamine derivatives with fungicidal activity [1]. The patent describes the preparation of 3,8-dibromoquinolin-6-amine via reduction of 3,8-dibromo-6-nitroquinoline (48.5 g scale) with iron powder in concentrated HCl, achieving a reaction temperature of 73 °C during the exothermic reduction [2]. This scale-up procedure (48.5 g of nitro precursor) demonstrates that the compound can be manufactured in multi-gram to hundred-gram quantities, which is relevant for procurement feasibility assessment. By contrast, regioisomeric dibromoquinolinamines (e.g., 3,6-dibromoquinolin-8-amine or 5,7-dibromoquinolin-6-amine) are not cited in this patent family, indicating that the 3,8-dibromo-6-amino substitution pattern is specifically required for the downstream fungicidal SAR.

Agrochemical Fungicide intermediate Patent evidence

Orthogonal Functional Handles: Three Reactive Sites Versus Two in 6,8-Dibromoquinoline or One in 3-Bromoquinolin-6-amine

3,8-Dibromoquinolin-6-amine possesses three synthetically addressable functional groups: (i) C-3 aryl bromide (electron-deficient, reactive toward Pd(0) oxidative addition), (ii) C-8 aryl bromide (less electron-deficient, sterically accessible), and (iii) C-6 primary amine (nucleophilic, amenable to acylation, sulfonylation, reductive amination, or diazotization/Sandmeyer chemistry). The closest analog with comparable molecular weight, 6,8-dibromoquinoline, offers only two reactive sites (C-6 Br and C-8 Br) and lacks the amine handle entirely, limiting the number of sequential derivatization steps possible before scaffold complexity is exhausted [1]. 3-Bromoquinolin-6-amine (CAS 7101-96-4) offers an amine plus a single bromide, providing only two reactive sites total. The three-handle architecture of 3,8-dibromoquinolin-6-amine is therefore uniquely suited for generating tris-substituted quinoline libraries through iterative functionalization without requiring protecting group strategies.

Divergent synthesis Functional group orthogonality Medicinal chemistry building blocks

Validated Research and Industrial Application Scenarios for 3,8-Dibromoquinolin-6-amine Based on Differential Evidence


Divergent Synthesis of Tris-Substituted Quinoline Screening Libraries for Antifungal Lead Discovery

Based on the three-handle architecture documented in Section 3 (Evidence Items 1 and 5), 3,8-dibromoquinolin-6-amine is the preferred starting material for generating structurally diverse quinoline libraries through sequential chemoselective cross-coupling at C-3, followed by C-8, followed by amine functionalization. The class-level inference from 2,8-dibromoquinoline coupling chemistry [1] supports the feasibility of this sequential strategy. The Syngenta patent US8067592B2 [2] validates the agrochemical relevance of this specific regioisomer in fungicide development. Users seeking to replicate or expand upon the dibromoquinoline antifungal chemotype (as explored for compound 4b in [3]) would require the 3,8-dibromo-6-amino scaffold to access the full SAR landscape.

Intermediate for Patent-Protected Fungicidal N-Alkynyl-2-(Substituted Aryloxy)Alkylthioamine Derivatives

As documented in US8067592B2 [2], 3,8-dibromoquinolin-6-amine is a required intermediate for the synthesis of fungicidal compounds of the general formula (I) wherein Ar includes quinoline-based groups. The patent describes the preparation of this intermediate at 48.5 g scale via iron-mediated reduction, providing a validated procedure for industrial-scale procurement planning. Organizations engaged in fungicide development that wish to operate within this patent space must procure this specific regioisomer; no alternative dibromoquinolinamine isomer is disclosed as a substitute, as established in Evidence Item 4 of Section 3.

Building Block for 6-Amido/6-Sulfonamido-Quinoline PARP-1 or Kinase Inhibitor Analogs

The combination of a 6-amine (for amide or sulfonamide bond formation) and two bromine substituents (for Pd-catalyzed aryl/heteroaryl introduction) makes 3,8-dibromoquinolin-6-amine a logical precursor for quinoline-based PARP-1 inhibitors, a chemotype where 2,8-dibromoquinoline has already been employed for selective C-2 functionalization [1]. While no direct PARP-1 inhibition data exist for this compound, the structural logic—three points of diversification, two of which are aryl bromides that can introduce pharmacophoric groups—is supported by the cross-study comparable evidence from the quinoline-8-carboxamide PARP-1 inhibitor program. This scenario is most appropriate for early-stage medicinal chemistry exploration where scaffold diversity and synthetic accessibility are prioritized over pre-existing biological validation.

Solid-State Material for Crystallographic Studies of Halogen Bonding and π–π Stacking Interactions

The crystal structure of the closely related 6,8-dibromoquinoline reveals short Br···Br contacts (3.4443 Å) and π–π stacking (3.634 Å centroid–centroid) [2]. The additional 6-NH₂ group in 3,8-dibromoquinolin-6-amine introduces a hydrogen bond donor, making this compound a valuable test case for studying the interplay between halogen bonding, hydrogen bonding, and π-stacking in quinoline crystals. Such studies are relevant for crystal engineering and co-crystal design in pharmaceutical solid-form screening, although no co-crystal data have been published for this compound to date.

Quote Request

Request a Quote for 3,8-Dibromoquinolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.